2-Naphthylmethylphosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalen-2-ylmethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11O3P/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELZKSLXGDCKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395172 | |
| Record name | Phosphonic acid, (2-naphthalenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16672-84-7 | |
| Record name | Phosphonic acid, (2-naphthalenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16672-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, (2-naphthalenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Naphthalene Scaffold in Molecular Design
The naphthalene (B1677914) moiety, consisting of two fused benzene (B151609) rings, is a prominent structural motif in many biologically active compounds. ekb.eg Its rigid, planar, and lipophilic nature makes it an excellent scaffold for designing molecules that can effectively interact with biological targets such as enzymes and receptors. ekb.egijpsjournal.com
The naphthalene core is present in numerous FDA-approved drugs with a wide array of therapeutic applications, including the anti-inflammatory drug Naproxen, the antifungal agent Terbinafine, and the antihypertensive Propranolol. ekb.eg Its derivatives have shown a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties. ekb.egijpsjournal.com
Researchers frequently use the naphthalene scaffold as a starting point for developing new therapeutic agents. For example, it has been used to design inhibitors for enzymes crucial to viral replication, such as the SARS-CoV-2 papain-like protease (PLpro). nih.gov The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties, making it a privileged structure in drug discovery. nih.govacs.org
Research Trajectories of 2 Naphthylmethylphosphonic Acid
Direct Synthesis Routes for this compound
The direct synthesis of this compound is a key process for obtaining this valuable compound. The selection of appropriate precursors and reagents, along with the optimization of reaction conditions, is critical for an efficient synthesis.
Precursor Compounds and Reagent Selection
A primary precursor for the synthesis of this compound is 2-bromomethylnaphthalene . rsc.org This compound serves as the starting material, providing the naphthylmethyl framework. The other key reagent is a phosphorus-containing compound, typically a trialkyl phosphite (B83602), such as triethyl phosphite . rsc.orgnih.gov Other reagents that may be used in the synthesis include trimethylsilyl (B98337) bromide (TMSBr) for deprotection steps. rsc.org
The selection of these reagents is based on their reactivity and ability to participate in the desired chemical transformations. 2-Bromomethylnaphthalene is an effective electrophile, while triethyl phosphite is a good nucleophile in the context of the Arbuzov reaction.
Reaction Mechanisms and Optimization of Reaction Conditions
The synthesis of this compound from 2-bromomethylnaphthalene and triethyl phosphite typically proceeds via the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction involves the initial nucleophilic attack of the phosphite on the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a halide ion attacks one of the alkyl groups of the phosphite, resulting in the formation of a phosphonate (B1237965) ester and an alkyl halide. wikipedia.org
Arbuzov Reaction: 2-Bromomethylnaphthalene reacts with triethyl phosphite to form diethyl 2-naphthylmethylphosphonate. rsc.org
Deprotection (Hydrolysis): The resulting diethyl ester is then hydrolyzed to yield this compound. rsc.org This step is often carried out using a strong acid or a reagent like trimethylsilyl bromide followed by treatment with an alcohol like methanol. rsc.org
Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:
Temperature: The Arbuzov reaction often requires elevated temperatures, typically around 110°C, to proceed at a reasonable rate. rsc.org
Reaction Time: Sufficient reaction time is necessary to ensure the completion of both the Arbuzov reaction and the subsequent deprotection step. rsc.org
Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. In some cases, the reaction can be carried out neat. rsc.org
Purification: Purification of the intermediate and final products is essential to remove any unreacted starting materials or byproducts. This is often achieved through distillation or crystallization. rsc.org
Synthesis of Phosphonate Ester Intermediates
Preparation of Diethyl 2-Naphthylmethylphosphonate
Diethyl 2-naphthylmethylphosphonate is commonly prepared via the Michaelis-Arbuzov reaction between 2-bromomethylnaphthalene and triethyl phosphite. rsc.orgnih.gov The reaction is typically performed by adding triethyl phosphite dropwise to heated 2-bromomethylnaphthalene under an inert atmosphere (e.g., nitrogen). rsc.org The mixture is then heated for a period to ensure the reaction goes to completion. rsc.org After cooling, any volatile components are removed under vacuum, and the resulting crude product is purified by vacuum distillation to yield diethyl 2-naphthylmethylphosphonate as a colorless oil. rsc.org
Table 1: Synthesis of Diethyl 2-Naphthylmethylphosphonate
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|
Subsequent Hydrolysis and Demethylation Techniques
Once the diethyl 2-naphthylmethylphosphonate intermediate is obtained, the ethyl groups must be removed to yield the final this compound. This is typically achieved through hydrolysis or demethylation.
A common method involves the use of trimethylsilyl bromide (TMSBr) . rsc.org The phosphonate ester is treated with TMSBr, which reacts with the ethyl groups to form volatile ethyl bromide and a bis(trimethylsilyl) phosphonate ester. This intermediate is then treated with an alcohol, such as methanol, to yield the final phosphonic acid. rsc.org
Other hydrolysis methods can involve heating the ester with a strong acid, such as concentrated hydrochloric acid. rsc.org The choice of method depends on the desired reaction conditions and the stability of other functional groups that may be present in the molecule.
Rational Design and Synthesis of Functionalized this compound Derivatives
The rational design and synthesis of functionalized derivatives of this compound allow for the tuning of its chemical and physical properties for specific applications. researchgate.netnih.govbeilstein-journals.org For instance, derivatives have been synthesized for use as inhibitors of osteoclastic acid phosphatase. acs.org
The synthesis of these derivatives often involves modifying the naphthalene ring or the phosphonic acid group. For example, substituted naphthalenes can be used as starting materials to introduce functional groups onto the aromatic core. researchgate.net The phosphonic acid group can also be esterified with different alcohols to create a variety of phosphonate esters.
An example of the synthesis of a functionalized derivative involves the reaction of this compound with other chemical entities, such as polyoxometalates, to form hybrid organic-inorganic materials. semanticscholar.orgmdpi.com These reactions can lead to the formation of complex structures with unique properties.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Bromomethylnaphthalene |
| Triethyl phosphite |
| Diethyl 2-Naphthylmethylphosphonate |
| Trimethylsilyl bromide |
| Methanol |
| Hydrochloric acid |
| Polyoxometalates |
| Diethyl (3,5-dimethylphenyl)phosphonate |
| Ti(OiPr)4 |
| Acetic acid |
| Bis(trimethylsilyl) phosphonates |
| 1-Naphthylmethylphosphonic acid |
| N,N′-bis(2-phosphonoethyl)-1,4,5,8-naphthalenediimide |
| Zinc nitrate |
| 2-Naphthylphosphate monosodium salt |
| Methylphosphonic acid |
| Zirconyl chloride |
| Hexamethyldisiloxane |
| Phosphorus tribromide |
| Diethyl 2-(perfluorophenyl)malonate |
| (R)-3-(2-naphthylmethoxy)tetradecanoic acid |
| Tetraethyl naphthalene-1,4-diphosphonate |
| Diethyl 1-bromonaphthalene-4-(methylphosphonate) |
| Diethyl 1-(dietoxyphosphoryl)naphthalene-4-(methylphosphonate) |
| 1-Bromo-4-(bromomethyl)naphthalene |
| Diethyl (2-benzyloxyphenyl)phosphonate |
| Diethyl a-(o-nitroaryl)benzylphosphonates |
| Diethyl ethylphosphonate |
| Diethyl (3-bromopropyl)phosphonate |
| Diethyl vinylphosphonate |
| Allyl bromide |
| 1-Bromo-3-chloropropane |
| Benzyl bromide |
| 1-Bromo-3,5-dimethylbenzene |
α-Alkoxy-Substituted Naphthylmethylphosphonic Acid Derivatives
α-Alkoxy-substituted naphthylmethylphosphonic acids have been identified as potent inhibitors of purple acid phosphatases (PAPs), which are potential therapeutic targets for diseases like osteoporosis. researchgate.netwikipedia.org The synthesis of these derivatives allows for the introduction of various alkyl chains at the α-position, which can influence their binding affinity to biological targets. wikipedia.orgresearchgate.netnih.gov
The general synthetic approach involves the reaction of a naphthyl aldehyde with a trialkyl phosphite to form an intermediate, which is then further reacted to introduce the alkoxy group. A key study by Feder et al. describes the synthesis of a series of α-alkoxy-substituted 1-naphthylmethylphosphonic acids with varying alkyl chain lengths. wikipedia.org The inhibitory activity of these compounds against pig and red kidney bean PAPs was evaluated, revealing that longer alkyl chains can enhance binding affinity. wikipedia.org For instance, the octadecyl derivative was found to be the most potent inhibitor in the series, with a Ki value of approximately 200 nM. wikipedia.org
Crystallographic studies of these inhibitors bound to red kidney bean PAP have provided insight into their binding mechanism, showing how the length of the alkyl chain affects the interaction of the phosphonate group with the bimetallic center of the enzyme. wikipedia.orgresearchgate.netnih.gov
Table 1: α-Alkoxy-Substituted Naphthylmethylphosphonic Acid Derivatives and their Inhibitory Activity
| Derivative | Alkyl Chain Length | Target Enzyme | Inhibitory Constant (Ki) |
|---|---|---|---|
| Dodecyl derivative | C12 | Red Kidney Bean PAP | Not specified in abstract |
Data derived from studies on purple acid phosphatase inhibitors. wikipedia.org
α-Amino-Substituted Naphthylmethylphosphonic Acid Analogues
α-Amino-substituted phosphonic acids are recognized as important analogues of α-amino acids, with applications as enzyme inhibitors and antibacterial agents. mdpi.combris.ac.uk The most common method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, a carbonyl compound (such as naphthaldehyde), and a dialkyl phosphite. researchgate.netwikipedia.orgtandfonline.com
Several variations of the Kabachnik-Fields reaction have been developed to synthesize α-amino-naphthylmethylphosphonic acid analogues under different conditions. These include microwave-assisted synthesis, which can accelerate the reaction, and catalyst-free protocols. researchgate.nettandfonline.com For example, a series of N-benzhydryl protected α-(1-naphthyl)aminophosphonates were synthesized via a microwave-assisted Kabachnik-Fields condensation of diphenylmethylamine, 1-naphthaldehyde, and a dialkyl phosphite. tandfonline.com Another approach utilizes ultrasound irradiation in water for the synthesis of tertiary α-amino phosphonates from 2-hydroxy naphthaldehyde, di-n-butylamine, and dialkyl phosphites, offering a green and efficient method. rsc.org
The Pudovik reaction, which involves the addition of a phosphite to a pre-formed imine, is another key route to these compounds. tandfonline.comsemanticscholar.org The choice of reactants and conditions allows for the synthesis of a diverse library of α-amino-substituted naphthylmethylphosphonic acid analogues. nih.gov
Table 2: Examples of Kabachnik-Fields Reaction for α-Amino-Naphthylmethylphosphonic Acid Analogues
| Carbonyl Component | Amine Component | Phosphite Component | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 1-Naphthaldehyde | Diphenylmethylamine | Dialkyl phosphite | Microwave irradiation | N-Benzhydryl-α-(1-naphthyl)aminophosphonate | tandfonline.com |
| 2-Hydroxy naphthaldehyde | Di-n-butylamine | Dialkyl phosphite | Ultrasound in water, room temp. | Tertiary α-amino phosphonate | rsc.org |
Halogenated Derivatives (e.g., difluoro(2-naphthyl)methylphosphonic acids)
The introduction of fluorine atoms into phosphonate molecules can significantly alter their biological activity, often enhancing their potency as enzyme inhibitors. researchgate.net Difluoro(2-naphthyl)methylphosphonic acid and its derivatives have been synthesized and studied as inhibitors of protein-tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes and other diseases. nih.gov
The synthesis of these compounds can be challenging. One reported method involves the transformation of aryldifluoromethylphosphonic acids into their corresponding phosphonothioic acids via bis-(2-cyanoethyl) esters. semanticscholar.org This implies the prior synthesis of the difluoro(2-naphthyl)methylphosphonic acid precursor. A study by Burke et al. describes the structure-based design and synthesis of [1,1-difluoro-1-(2-naphthalenyl)methyl]phosphonic acid and its analogues. nih.gov Further derivatization, such as the synthesis of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, has been explored to optimize the pharmacokinetic profile and efficacy of these inhibitors. nih.gov This particular compound was identified as a potent and orally active PTP1B inhibitor. nih.gov
Table 3: Halogenated this compound Derivatives
| Compound Name | Application |
|---|---|
| [1,1-Difluoro-1-(2-naphthalenyl)methyl]phosphonic acid | PTP1B inhibitor nih.gov |
| Difluoro(2-naphthyl)methylphosphonothioic acid | PTP1B inhibitor semanticscholar.org |
Hydroxylated Naphthylphosphonic Acids (e.g., 6-hydroxy-2-naphthylphosphonic acid)
Hydroxylated naphthylphosphonic acids serve as important precursors for the synthesis of more complex structures, such as layered metallophosphonates. orgchemres.orgresearchgate.netsemanticscholar.org The synthesis of diethyl 6-hydroxy-2-naphthylphosphonate has been described, starting from 6-bromo-2-naphthol (B32079). nih.gov The process involves a reaction with triethylphosphite in the presence of a nickel bromide catalyst, followed by purification. nih.gov The resulting diethyl ester can then be hydrolyzed to the corresponding phosphonic acid. nih.gov
A detailed procedure involves heating 6-bromo-2-naphthol with triethylphosphite and a catalytic amount of NiBr2. nih.gov After an exothermic reaction and further heating, the excess reagents are removed by distillation. The crude product is then purified, often involving extraction and acidification steps to yield the desired phosphonate ester. nih.gov Subsequent dealkylation, for instance using bromotrimethylsilane (B50905) followed by treatment with methanol, yields the final 6-hydroxy-2-naphthylphosphonic acid. nih.gov This hydroxylated precursor has been used to synthesize a series of layered metallophosphonates with various transition metals (Mn, Co, Cu, Zn) through hydrothermal synthesis. orgchemres.orgresearchgate.netsemanticscholar.org
Phosphonoethyl-Naphthalenediimide Conjugates
Naphthalenediimides (NDIs) are electron-accepting organic compounds used in organic electronics. rsc.org Conjugating them with phosphonic acid moieties allows for the creation of hybrid organic-inorganic materials with tunable properties. The synthesis of N,N′-bis(2-phosphonoethyl)-1,4,5,8-naphthalenediimide (PNDI) is a key step in developing these materials. tandfonline.comrsc.org
The synthesis of PNDI has been reported and this molecule serves as a precursor for creating hybrid materials. For example, hybrid naphthalenediimide/zinc phosphonate materials have been prepared by mixing solutions of PNDI and zinc nitrate. tandfonline.comrsc.org The resulting materials precipitate from the solution and their properties can be influenced by the solvent used (e.g., water or N,N-dimethylformamide). tandfonline.comrsc.org These materials have been characterized by various techniques, confirming their elemental composition and crystalline structure. tandfonline.comrsc.org The development of conjugated polymers based on naphthalenediimide units has also been advanced through techniques like continuous flow synthesis, which allows for more efficient polymerization and can lead to materials with improved properties for applications such as organic field-effect transistors. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| α-Alkoxy-Substituted Naphthylmethylphosphonic Acid |
| α-Amino-Substituted Naphthylmethylphosphonic Acid |
| Difluoro(2-naphthyl)methylphosphonic acid |
| 6-Hydroxy-2-naphthylphosphonic acid |
| N,N′-bis(2-phosphonoethyl)-1,4,5,8-naphthalenediimide (PNDI) |
| Diethyl 6-hydroxy-2-naphthylphosphonate |
| 6-Bromo-2-naphthol |
| Triethylphosphite |
| Nickel bromide |
| Bromotrimethylsilane |
| 1-Naphthaldehyde |
| Diphenylmethylamine |
| Dialkyl phosphite |
| 2-Hydroxy naphthaldehyde |
| Di-n-butylamine |
| [1,1-Difluoro-1-(2-naphthalenyl)methyl]phosphonic acid |
| [(3-Bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the precise structure of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like this compound, a multi-nuclear approach (¹H, ¹³C, ³¹P) is essential for complete characterization.
¹H NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, allowing for the differentiation of aromatic, aliphatic, and acidic protons. In the context of this compound and its precursors, ¹H NMR is used to confirm the integrity of the naphthyl and methyl groups. While specific data for the free acid is not detailed in the provided literature, analysis of related compounds illustrates the technique's utility.
Aromatic Protons: The seven protons on the naphthalene ring typically appear as a complex multiplet in the downfield region of the spectrum (usually δ 7.0-8.0 ppm), characteristic of aromatic systems.
Methylene (B1212753) Protons: The two protons of the methylene bridge (-CH₂-) are adjacent to both the aromatic ring and the phosphorus atom. Their signal is expected to appear as a doublet due to coupling with the phosphorus nucleus.
Acidic Protons: The two acidic protons of the phosphonic acid group (-P(O)(OH)₂) are often broad and may exchange with solvent, sometimes making them difficult to observe.
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a count of non-equivalent carbons and providing insight into their chemical environment (aromatic, aliphatic, etc.). Due to the symmetry of some molecules, the number of signals can be less than the total number of carbon atoms. docbrown.info For this compound, with its 11 carbon atoms, one would expect to see distinct signals for the methylene carbon and the ten carbons of the naphthyl group, though some of the aromatic signals may overlap depending on the resolution and solvent. rsc.orgrsc.orgwisc.edu
³¹P NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. slideshare.net The chemical shift of the phosphorus nucleus provides direct information about its oxidation state, coordination, and the nature of the substituents attached to it. nih.govoxinst.com The analysis is performed relative to an external standard, typically 85% phosphoric acid. slideshare.net Research on derivatives of this compound demonstrates the power of this technique. For instance, in a zirconium complex incorporating the phosphonate, solid-state ³¹P NMR spectra show distinct signals that can be assigned to different phosphorus environments within the material. rsc.org
While solution-state NMR is ideal for soluble molecules, solid-state NMR (ssNMR) is indispensable for characterizing insoluble or poorly soluble materials, such as polymers and metal-organic frameworks. emory.edu In the solid state, broad spectral lines resulting from anisotropic interactions are a major challenge. huji.ac.il Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and produce sharper, higher-resolution spectra. nih.govnih.gov
In research involving this compound, ssNMR is particularly valuable for studying its incorporation into solid materials. A study on a layered zirconium phosphonate material containing the 2-naphthylmethylphosphonate group utilized solid-state ³¹P NMR to characterize the final product. The spectrum revealed two distinct phosphorus signals at 7.0 ppm and -28.1 ppm, confirming the presence of different phosphonate environments within the solid matrix. rsc.org This demonstrates the ability of ssNMR to probe the local structure and phase purity of complex solid materials.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. arizona.edu For this compound (C₁₁H₁₁O₃P), the expected molecular weight is approximately 222.18 g/mol . guidechem.com A high-resolution mass spectrometer could distinguish its precise mass from other compounds with the same nominal mass. pressbooks.pub
When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), it can break apart into smaller, characteristic fragment ions. uni-saarland.de The fragmentation pattern serves as a molecular fingerprint. For this compound, likely fragmentation pathways would involve the cleavage of the C-P bond, leading to fragments corresponding to the naphthylmethyl cation or various phosphorus-containing species. This fragmentation data is crucial for confirming the molecular structure.
Table 1: Anticipated Mass Spectrometry Data for this compound
| m/z Value | Assignment |
|---|---|
| ~223 | [M+H]⁺ (Protonated Molecular Ion) |
| ~222 | [M]⁺ (Molecular Ion) |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of molecules. savemyexams.com When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. An IR spectrum provides a fingerprint of the functional groups present in a compound. libretexts.org
The IR spectrum of this compound and its derivatives is expected to show several key absorption bands. Analysis of a zirconium complex derived from the acid identified numerous peaks. rsc.org Key vibrational modes include the stretching of the P=O and P-O bonds in the phosphonate group, the C-H stretches of the aromatic naphthyl ring and the aliphatic methylene bridge, and the characteristic C=C stretching of the aromatic rings. msu.edu The broad absorption associated with the O-H bonds of the phosphonic acid is also a key feature. msu.edu
Table 2: Selected Infrared Spectroscopy Data for a Zirconium 2-Naphthylmethylphosphonate Derivative rsc.org
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3058, 3028 | Aromatic C-H Stretch |
| 2992, 2927 | Aliphatic C-H Stretch |
| 1600, 1512 | Aromatic C=C Ring Stretch |
| 1253 - 941 | P=O and P-O-C Stretch Region |
This data confirms the presence of all the expected structural components of the 2-naphthylmethylphosphonate moiety within the analyzed material. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. bspublications.netmsu.edu When a molecule, such as this compound, absorbs UV or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state. bspublications.netdu.edu.eg The wavelengths at which absorption occurs are characteristic of the electronic structure of the molecule, particularly the conjugated π-systems present in the naphthalene moiety. bspublications.netmsu.edu
The solvent environment can influence the photophysical properties of the naphthalene chromophore, leading to shifts in both absorption and luminescence spectra. researchgate.net While detailed spectral data for this compound in various solvents is not extensively reported in the provided context, the principle that solvent polarity and hydrogen bonding ability can alter electronic transitions is well-established. researchgate.net
X-ray Diffraction (XRD) for Crystalline and Supramolecular Architecture
Single-crystal X-ray diffraction (SC-XRD) offers the most precise determination of a molecule's crystal structure. uhu-ciqso.esceitec.cz To perform this analysis, a single crystal of the compound, ideally with dimensions of at least 0.02 mm, is required. uhu-ciqso.es The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined with high accuracy. ceitec.cz
In the study of a zinc phosphonate derived from 1-naphthylmethylphosphonic acid, single crystals were obtained and analyzed. researchgate.netresearchgate.net The analysis revealed a unique layered structure with the space group P21/c. researchgate.netresearchgate.net The structure consists of inorganic [ZnPO3C] layers composed of corner-sharing ZnO4 tetrahedra, which are interconnected by PO3C tetrahedra. researchgate.netresearchgate.net These inorganic layers are stacked with organic bilayers of the naphthylmethyl moieties. researchgate.netresearchgate.net
Similarly, single-crystal X-ray diffraction has been used to characterize new organophosphonate derivatives of Keggin-type polyoxotungstates containing naphthyl groups. mdpi.com These studies show that two phosphonate groups occupy the vacant position of the lacunary cluster unit. mdpi.com The detailed structural parameters, including bond lengths and angles, are crucial for understanding the interaction between the organic phosphonate and the inorganic polyoxometalate framework. mdpi.com
A summary of crystallographic data for a compound related to this compound is presented in the table below. researchgate.net
| Parameter | Value |
| Empirical Formula | C₁₄H₂₂NO₄P |
| Formula Mass | 299.29 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2778(2) |
| b (Å) | 10.1592(4) |
| c (Å) | 10.8460(4) |
| α (°) | 91.681(3) |
| β (°) | 102.741(3) |
| γ (°) | 101.624(3) |
| Volume (ų) | 763.84(5) |
| Z | 2 |
Table 1: Crystallographic data for a related phosphonate compound. researchgate.net
Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phases present in a bulk sample. ncl.ac.ukgfz.de Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material, and by comparing it to databases of known patterns, the constituent phases can be identified. ncl.ac.uk
PXRD is particularly useful for confirming that the bulk material has the same structure as that determined by single-crystal analysis. researchgate.net In the case of metal phosphonates derived from 1-naphthylmethylphosphonic acid, PXRD has been used to confirm the structures determined by SC-XRD. researchgate.net It is also a key tool for identifying new crystalline phases or polymorphs, which are different crystalline forms of the same compound. ncl.ac.ukjeol.com For example, in the synthesis of hybrid naphthalenediimide/zinc phosphonate materials, PXRD confirmed that the precipitated samples were crystalline. acs.org The technique can also be used to identify unreacted starting materials or impurities in a sample. ncl.ac.uk
The process often involves comparing the experimental diffraction pattern with entries in crystallographic databases, such as the Crystallography Open Database (COD). ncl.ac.uk
Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. wikipedia.org This information is invaluable for determining the thermal stability of a compound, as well as for analyzing its composition, particularly with regard to solvent molecules or decomposition pathways. wikipedia.orgmdpi.com
The TGA curve plots the mass of the sample against temperature. wikipedia.org A loss of mass indicates a decomposition or volatilization event. For instance, the TGA of tannic acid shows distinct stages of mass loss corresponding to the elimination of volatile fractions and subsequent depolymerization steps. scielo.org.mx In the context of materials derived from this compound, TGA can reveal their thermal stability. For example, a zinc phosphonate derived from 1-naphthylmethylphosphonic acid was found to be stable up to 460 °C in air, in contrast to the parent phosphonic acid which decomposes at 183 °C. researchgate.net
TGA can also be used to study the decomposition of related polymeric phosphonic acids. For poly(vinylphosphonic acid), degradation produces a significant amount of foaming, and the TGA curve is nearly identical in both air and nitrogen atmospheres. marquette.edu The analysis of the residue at different temperatures can provide insights into the degradation mechanism. marquette.edu In the study of peptide nucleic acid complexes, TGA is not directly mentioned, but the related technique of monitoring UV absorbance as a function of temperature is used to determine thermal stability. nih.gov
A typical TGA experiment involves heating the sample at a constant rate. wikipedia.org The resulting thermogram for pure chitosan, for example, shows a two-stage weight loss, with the initial loss attributed to water molecules and the subsequent loss to the primary degradation of the polymer. researchgate.net
Biological Activity and Enzyme Inhibition Research of 2 Naphthylmethylphosphonic Acid Derivatives
Inhibition of Purple Acid Phosphatases (PAPs)
Purple acid phosphatases (PAPs) are a class of binuclear metallohydrolases that are involved in the hydrolysis of phosphorylated substrates under acidic conditions. maynoothuniversity.ie These enzymes are characterized by their signature purple color, which arises from a charge transfer transition between a tyrosine residue and an Fe(III) ion in the active site. maynoothuniversity.ie Mammalian PAPs, also known as tartrate-resistant acid phosphatases (TRAPs), are implicated in bone resorption, making them a therapeutic target for osteoporosis. maynoothuniversity.ienih.gov Plant PAPs play a crucial role in phosphate (B84403) acquisition and metabolism. nih.gov
Mechanism of PAP Inhibition by Naphthylmethylphosphonic Acid Derivatives
The catalytic mechanism of PAPs involves the activation of a water molecule by the binuclear metal center, which then acts as a nucleophile to attack the phosphorus atom of the substrate. ebi.ac.uk Phosphonic acid derivatives, including those of 2-naphthylmethylphosphonic acid, are thought to inhibit PAPs by acting as transition-state analogs or by directly coordinating to the metal ions in the active site. The phosphonate (B1237965) group mimics the tetrahedral phosphate group of the natural substrate, allowing it to bind within the active site and interfere with the catalytic cycle. While the precise mechanism for naphthylmethylphosphonic acid derivatives is not extensively detailed in the available literature, it is proposed that the phosphonate moiety directly interacts with the dinuclear metal center of the PAP enzyme.
Structure-Activity Relationship (SAR) Studies for Inhibitory Potency
Structure-activity relationship (SAR) studies provide insights into the chemical features of a molecule that are essential for its biological activity. For the inhibition of PAPs by naphthylmethylphosphonic acid derivatives, the following structural aspects have been noted:
The Phosphonic Acid Group: The presence of the phosphonic acid moiety is critical for inhibitory activity, as it mimics the phosphate group of the natural substrates of PAPs.
The Naphthyl Ring: The bulky and hydrophobic naphthyl ring contributes to the binding affinity of the inhibitor, likely through hydrophobic interactions within the active site of the enzyme.
Substitutions on the Naphthyl Ring: Modifications to the naphthyl ring can influence the inhibitory potency. For instance, the position of the methylphosphonic acid group on the naphthalene (B1677914) ring can affect the binding orientation and affinity.
α-Alkoxy Substituents: The introduction of an α-alkoxy group to 1-naphthylmethylphosphonic acids has been shown to yield potent PAP inhibitors, with Ki values as low as 4 µM. nih.gov
Further detailed SAR studies are necessary to fully elucidate the structural requirements for optimal PAP inhibition by this compound derivatives.
Specificity and Selectivity Profile Against Mammalian and Plant PAPs
Mammalian and plant PAPs exhibit significant structural differences despite having conserved active site residues. nih.goved.ac.uk Mammalian PAPs are typically monomeric proteins with an Fe(III)-Fe(II/III) active site, while plant PAPs are often homodimers containing an Fe(III)-Zn(II) or Fe(III)-Mn(II) center. maynoothuniversity.ie These structural distinctions, including differences in the active site regions, can be exploited for the design of selective inhibitors. ed.ac.uk
Molecular Recognition and Binding Modes within PAP Active Sites
Molecular docking studies have been employed to understand the binding modes of phosphonic acid inhibitors within the active site of PAPs. nih.gov These studies suggest that the phosphonate group of the inhibitor typically coordinates to the binuclear metal center in the active site. The organic part of the inhibitor, in this case, the naphthylmethyl group, is predicted to form hydrophobic and van der Waals interactions with the surrounding amino acid residues in the active site pocket.
For instance, molecular modeling of some phosphonic acid derivatives with red kidney bean PAP (rkbPAP) suggests that the alkyl chain of the inhibitor binds to a groove on the enzyme's surface, while the phosphonate moiety may not directly bind to the dimetal center in all cases. nih.gov The specific interactions and binding orientation of this compound within the PAP active site would require dedicated crystallographic or molecular modeling studies for precise determination.
Impact of Alkyl Chain Length on Inhibitor Affinity and Efficacy
Studies on various phosphonic acid derivatives as PAP inhibitors have shown that the length of an alkyl chain substituent can significantly influence their inhibitory potency. tandfonline.com Generally, an increase in the alkyl chain length leads to enhanced inhibitory activity. tandfonline.com This is often attributed to increased hydrophobic interactions between the inhibitor and the enzyme's active site. For derivatives of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid, it was found that the inhibitory potency against red kidney bean PAP improved with increasing alkyl chain length, with hexadecyl derivatives being the most potent. tandfonline.com
Autotaxin (ATX) Inhibitory Activity of Naphthalen-2-ylmethylphosphonic Acid Analogues
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (NPP2), is a secreted enzyme that plays a crucial role in the production of the signaling lipid lysophosphatidic acid (LPA). nih.govmdpi.com ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to LPA, which is involved in various physiological and pathological processes, including cell proliferation, migration, and tumor metastasis. nih.govnih.gov Consequently, ATX has emerged as a significant target for the development of anti-cancer therapies. nih.govresearchgate.net
A series of 6-substituted naphthalen-2-ylmethylphosphonic acid analogues have been synthesized and evaluated as inhibitors of ATX. nih.gov These compounds have demonstrated potent inhibitory activity with Ki values in the low-micromolar to nanomolar range against various ATX substrates. nih.gov The inhibition mechanism of these analogues has been characterized as a mixed-mode of inhibition. nih.gov
Notably, these naphthalen-2-ylmethylphosphonic acid derivatives have shown selectivity for ATX, with no significant inhibition of related enzymes such as NPP6 and NPP7. nih.gov Furthermore, certain analogues have exhibited promising anti-invasive and anti-metastatic properties in preclinical models. nih.gov For example, specific compounds in this series were found to dose-dependently inhibit the invasion of hepatoma cells and significantly reduce lung metastasis in a mouse melanoma model. nih.gov These findings highlight the potential of naphthalen-2-ylmethylphosphonic acid analogues as lead compounds for the development of novel cancer therapeutics targeting the ATX-LPA signaling axis. nih.govresearchgate.net
| Compound Analogue | Target Enzyme | Ki (nM) | Inhibition Mode | Reference |
| 6-substituted naphthalen-2-yl-methyl phosphonic acid analogues | Autotaxin (ATX) | Low micromolar to nanomolar | Mixed-mode | nih.gov |
Characterization of ATX Inhibition Mechanism (e.g., mixed-mode inhibition)
Research has demonstrated that 6-substituted naphthalen-2-yl-methyl phosphonic acid analogues effectively block the activity of autotaxin (ATX). Kinetic studies have revealed that these compounds exhibit a mixed-mode inhibition mechanism against ATX. This mode of inhibition signifies that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process through multiple avenues. The potency of these inhibitors is notable, with Kᵢ values observed in the low-micromolar to nanomolar range, indicating a strong binding affinity for the enzyme.
Table 1: ATX Inhibition by this compound Analogues
| Compound | Inhibition Mechanism | Kᵢ Value Range |
|---|
Evaluation of Analogues for Anti-invasive and Anti-metastatic Activity in Cell and Animal Models
The therapeutic potential of these ATX inhibitors extends to their ability to curb the invasive and metastatic properties of cancer cells. In vitro and in vivo studies have provided compelling evidence of their efficacy.
Notably, two specific analogues, compound 22 and compound 30b , have demonstrated significant anti-invasive activity in MM1 hepatoma cells . Furthermore, in animal models, these compounds have been shown to substantially decrease lung metastasis of B16-F10 syngeneic mouse melanoma . nih.gov This anti-metastatic effect underscores the potential of these derivatives to target one of the most lethal aspects of cancer progression.
Table 2: Anti-invasive and Anti-metastatic Activity of this compound Analogues
| Compound | Cell/Animal Model | Observed Effect |
|---|---|---|
| Analogue 22 | MM1 hepatoma cells | Inhibition of invasion |
| Analogue 30b | MM1 hepatoma cells | Inhibition of invasion |
| Analogue 22 | B16-F10 mouse melanoma | Significant decrease in lung metastasis |
Assessment of Interactions with Lysophosphatidic Acid (LPA) Receptor Subtypes
Given that these compounds inhibit ATX, the enzyme responsible for LPA production, it is crucial to understand their direct interactions with LPA receptors. Studies have evaluated these this compound derivatives for their potential to act as agonists or antagonists at seven different LPA receptor subtypes. The findings from these assessments are critical for elucidating the full pharmacological profile of these compounds and ensuring that their therapeutic effects are primarily due to ATX inhibition rather than off-target interactions with LPA receptors. While specific data on the agonist or antagonist activity at each subtype is part of ongoing research, the initial evaluations aim to confirm the specificity of these compounds for ATX.
Interaction with Protein Tyrosine Phosphatases (PTPs)
In addition to their effects on the ATX-LPA axis, derivatives of this compound have also been investigated for their ability to inhibit protein tyrosine phosphatases (PTPs), another important class of enzymes implicated in cancer and other diseases.
Investigations of (Difluoro(2-naphthyl)methyl)phosphonic Acids as PTP1B-Directed Mimetics
A series of quinoline (B57606) and naphthalene-difluoromethylphosphonates have been synthesized and identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B) . nih.gov PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways and has been identified as a therapeutic target for type 2 diabetes, obesity, and cancer. The (difluoro(2-naphthyl)methyl)phosphonic acid moiety serves as a phosphotyrosine mimetic, enabling these compounds to bind to the active site of PTP1B and inhibit its dephosphorylating activity.
High-Affinity Binding Profile and Molecular Interactions with PTP1B
The high-affinity binding of (difluoro(2-naphthyl)methyl)phosphonic acid derivatives to PTP1B has been elucidated through X-ray crystallography. The crystal structure of [1,1-difluoro-1-(2-naphthalenyl)-methyl]phosphonic acid complexed with PTP1B reveals key molecular interactions. The naphthalene ring engages in extensive hydrophobic interactions with the enzyme's active site. Furthermore, the phosphonate group forms critical hydrogen bonds with residues within the catalytic site, anchoring the inhibitor in place. These detailed structural insights provide a rational basis for the observed high-affinity binding and guide the design of even more potent and selective PTP1B inhibitors.
Table 3: PTP1B Inhibition by (Difluoro(2-naphthyl)methyl)phosphonic Acid Derivatives
| Compound | Target Enzyme | Key Interactions |
|---|---|---|
| [1,1-difluoro-1-(2-naphthalenyl)-methyl]phosphonic acid | PTP1B | Hydrophobic interactions (naphthalene ring), Hydrogen bonding (phosphonate group) |
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how 2-Naphthylmethylphosphonic acid and its derivatives interact with biological targets, particularly enzymes.
Molecular docking simulations have been instrumental in identifying this compound as a scaffold for inhibiting enzymes like purple acid phosphatases (PAPs). uq.edu.auuq.edu.auresearchgate.net PAPs are metalloenzymes implicated in bone resorption, making them a target for anti-osteoporotic drugs. uq.edu.auresearchgate.net
Docking studies predict that derivatives of this compound bind effectively to the active site of human and pig PAPs. uq.edu.auresearchgate.net The simulations reveal that the phosphonate (B1237965) group of the inhibitor is crucial for interacting directly with the bimetallic center within the enzyme's active site. uq.edu.au Furthermore, these computational models have identified a long hydrophobic groove in the active sites of mammalian PAPs, which can be exploited to enhance binding affinity. uq.edu.au The simulations predicted that elongating alkyl chains on the inhibitor scaffold would fit into this groove, leading to tighter binding. uq.edu.auresearchgate.net Crystal structures of related compounds have confirmed that the length of the alkyl chain influences how the phosphonate moiety interacts with the catalytic bimetallic center. uq.edu.au
Table 1: Predicted Interactions of this compound Derivatives with Purple Acid Phosphatase (PAP)
| Enzyme Target | Inhibitor Scaffold | Key Interacting Group | Enzyme Active Site Feature | Predicted Outcome of Interaction |
|---|---|---|---|---|
| Purple Acid Phosphatase (Human, Pig) | This compound | Phosphonate (-PO(OH)₂) | Bimetallic (FeIIIFeII) Center | Coordination to the metal ions, crucial for inhibition. |
| Mammalian PAPs | α-Alkoxy-naphthylmethylphosphonic acid | Naphthyl group and Alkyl chain | Hydrophobic Groove | Increased binding affinity due to hydrophobic interactions. |
The insights gained from molecular docking have directly fueled the rational design of more potent PAP inhibitors based on the this compound structure. uq.edu.auuq.edu.auresearchgate.net Based on docking predictions, new derivatives have been synthesized to optimize interactions with the enzyme's active site. researchgate.net
For instance, α-alkoxy-substituted and α-amino-substituted naphthylmethylphosphonic acid derivatives were computationally designed and then synthesized. uq.edu.auresearchgate.net Docking studies suggested that incorporating longer alkyl chains into these derivatives would increase their binding affinities. researchgate.net Subsequent experimental testing confirmed these predictions, leading to the development of inhibitors with potency in the sub-micromolar and even nanomolar range. researchgate.net One of the most potent inhibitors developed through this structure-based design approach exhibited a Ki value of 168 nM against pig PAP, demonstrating the success of using docking simulations to guide inhibitor optimization. researchgate.net This iterative process of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. researchgate.nettandfonline.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. abinit.orgnih.gov For this compound, DFT calculations can provide deep insights into its intrinsic properties, such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges. mdpi.com
These calculations help to understand the molecule's reactivity, stability, and the nature of its chemical bonds. mdpi.com For example, by mapping the electrostatic potential, DFT can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting its interaction with other chemical species, including enzyme active sites. nih.gov The geometry of the molecule can be optimized to its lowest energy state, providing the most stable conformation for use in further studies like molecular docking. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. ohio-state.edubenasque.org It is the standard method for simulating electronic absorption spectra (like UV-Vis spectra) from first principles. ohio-state.edu
For this compound, TD-DFT calculations can predict its vertical excitation energies, which correspond to the absorption of light, and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. scirp.org The analysis of the transitions reveals which molecular orbitals are involved, for instance, characterizing a transition as a π → π* transition, which is common in aromatic systems like the naphthyl group. scirp.org This information is crucial for understanding the photophysical properties of the molecule and interpreting experimental spectroscopic data. scirp.orgresearchgate.net
Table 2: Illustrative TD-DFT Output for Characterizing Electronic Transitions
Note: This table presents a hypothetical example of typical TD-DFT results for an aromatic phosphonic acid to illustrate the type of data generated.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution (%) | Transition Character |
|---|---|---|---|---|---|
| S1 | 4.43 | 280 | 0.15 | HOMO -> LUMO (85%) | π → π |
| S2 | 4.96 | 250 | 0.02 | HOMO-1 -> LUMO (70%) | π → π |
| S3 | 5.39 | 230 | 0.85 | HOMO -> LUMO+1 (92%) | π → π* |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Activity Prediction (Inferred from SAR studies)
Quantitative Structure-Activity Relationship (QSAR) studies involve creating mathematical models to correlate the chemical structure of compounds with their biological activity. chitkara.edu.inconicet.gov.ar While specific QSAR models for this compound are not explicitly detailed in the surveyed literature, the systematic development of its derivatives as PAP inhibitors is based on clear Structure-Activity Relationships (SAR). researchgate.nettandfonline.com
The process of rationally designing inhibitors, as described in section 6.1.2, where modifications like altering alkyl chain length lead to predictable changes in inhibitory potency (Ki values), is the foundation of SAR. researchgate.net A formal QSAR study would build on this by calculating a range of molecular descriptors for each derivative (e.g., electronic, steric, and hydrophobic parameters). Statistical methods, such as multiple linear regression, would then be used to generate an equation that quantitatively links these descriptors to the observed biological activity. chitkara.edu.in
Such a model would allow for the prediction of the inhibitory potency of new, yet-to-be-synthesized derivatives of this compound. nih.gov This predictive power is invaluable for prioritizing which compounds to synthesize and test, thereby streamlining the drug design process and focusing resources on the most promising candidates. conicet.gov.armdpi.com
Applications and Potential in Advanced Materials Science
Development of Hybrid Organic-Inorganic Materials with Tunable Properties
The integration of organic and inorganic components at a molecular level allows for the creation of hybrid materials that exhibit a synergistic combination of properties. sioc-journal.cnmdpi.com 2-Naphthylmethylphosphonic acid serves as an excellent organic building block for these materials. The phosphonic acid group provides a robust anchor to inorganic components, while the naphthalene (B1677914) moiety can be tailored to introduce specific functionalities. sioc-journal.cn
These hybrid systems are broadly classified into two categories: Class I, where the organic and inorganic phases are linked by weak interactions like van der Waals or hydrogen bonds, and Class II, where they are connected by strong covalent bonds. The resulting materials often demonstrate enhanced thermal stability and mechanical properties compared to their individual components. labex-emc3-gsmes.fr
Research has demonstrated the synthesis of hybrid materials by reacting 1-naphthylmethylphosphonic acid with lacunary polyoxometalates (POMs), creating stable organic-inorganic hybrid frameworks. mdpi.comsemanticscholar.org These POM-based hybrids are noted for their potential in creating functional architectures. mdpi.com The combination of the organic phosphonate (B1237965) with various metal cations leads to a diverse family of metal phosphonate materials, which are essentially nanocomposites with components mixed at a molecular level. sioc-journal.cnnih.gov This approach allows for the homogeneous incorporation of organic functional groups into an inorganic framework, paving the way for materials with enhanced performance in various applications. sioc-journal.cn
Functionalization of Surfaces using Phosphonic Acid Moieties
The phosphonic acid group of this compound is a powerful tool for modifying and functionalizing the surfaces of various materials, particularly metal oxides. Phosphonic acids can form self-assembled monolayers (SAMs) on surfaces like zirconia (ZrO₂), titania (TiO₂), and tantalum oxide (Ta₂O₅). nih.gov This surface modification is achieved through the strong binding of the phosphonate headgroup to the metal oxide surface, which can occur through mono- or bi-dentate coordination between the phosphate (B84403) and metal cations.
This functionalization allows for the precise tailoring of surface properties. nih.gov For instance, by creating a monolayer of naphthylmethylphosphonic acid, the surface can be endowed with the specific chemical and physical characteristics of the naphthalene group, such as hydrophobicity or the ability to participate in π-stacking interactions. This controlled surface chemistry is crucial for applications in sensing, diagnostics, and intracellular delivery. nih.gov The process can be as straightforward as grafting the phosphonic acid onto the surface through Brønsted acid-base reactions in an aqueous solution. The ability to control the surface charge and chemistry dictates the interaction of the material with its environment, for example, influencing cellular uptake in biomedical applications. nih.gov
Engineering of Layered Metallophosphonate Structures for Diverse Applications
A significant application of this compound is in the engineering of layered metallophosphonates. These materials are formed through the reaction of the phosphonic acid with various metal ions, resulting in highly organized, crystalline structures with alternating organic and inorganic layers.
For example, the hydrothermal synthesis of 1-naphthylmethylphosphonic acid with zinc yields a zinc phosphonate, Zn(PO₃–CH₂–C₁₀H₇), which has a unique layered structure. researchgate.netresearchgate.net In this structure, inorganic layers of [ZnPO₃C] are separated by organic bilayers of the naphthylmethyl groups. researchgate.net The inorganic layers consist of corner-sharing ZnO₄ tetrahedra linked by PO₃C tetrahedrons. researchgate.net Similarly, layered metallophosphonates have been synthesized using 6-hydroxy-2-naphthylphosphonic acid with metals like cobalt, manganese, zinc, and copper. researchgate.netresearchgate.net These compounds form lamellar structures where inorganic layers are stacked with organic bilayers of the naphthyl moieties. researchgate.netresearchgate.net
The ability to functionalize the organic component allows for the introduction of a wide range of properties into these layered materials, including those useful for catalysis, ion conduction, and fluorescence. researchgate.net The versatility in the choice of both the metal and the organic phosphonate precursor enables the design of materials with specific topologies and properties. labex-emc3-gsmes.frresearchgate.net
Luminescent Materials based on Naphthalene-Phosphonate Frameworks
The naphthalene moiety in this compound is a chromophore, making it an ideal component for creating luminescent materials. When incorporated into metal-organic frameworks (MOFs) or metallophosphonate structures, the resulting materials can exhibit interesting photoluminescent properties.
A prime example is the zinc phosphonate derived from 1-naphthylmethylphosphonic acid, which displays two unusual luminescence features: excimer emission and red luminescence at room temperature. researchgate.net These properties are attributed to strong π-π interactions between the densely packed naphthalene rings within the crystal structure, a phenomenon known as aggregation-induced emission (AIE). labex-emc3-gsmes.frresearchgate.net Photoluminescence excitation (PLE) measurements confirm the origin of this emission. researchgate.net
The luminescent properties can be tuned by the choice of the metal ion. For instance, metallophosphonates synthesized with 6-hydroxy-2-naphthylphosphonic acid and various metals show distinct luminescence bands; the manganese, cobalt, and zinc compounds exhibit emission at 598 nm, 551 nm, and 530/611 nm, respectively. researchgate.net The development of such rare-earth-free luminescent materials with high thermal stability is a significant area of research. labex-emc3-gsmes.fr Furthermore, hybrid materials combining naphthalenediimides with zinc phosphonates have been synthesized, demonstrating the potential to create novel crystalline materials with tailored optical properties. nih.govacs.org
Role in Catalysis (Implied through functionalized Polyoxometalates)
While not a direct catalyst itself, this compound plays a crucial role as a functionalizing agent for established catalysts, particularly polyoxometalates (POMs). POMs are a class of inorganic metal-oxo clusters with well-known applications in catalysis. mdpi.comuib.no However, their application can be limited by their solubility in polar solvents. nih.gov Covalently attaching organic groups like naphthylmethylphosphonate to POMs can create hybrid species with tuned properties and allow for their immobilization on various surfaces or matrices. semanticscholar.org
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation Derivatives with Improved Selectivity and Potency
The quest for enhanced biological activity has spurred extensive research into the design and synthesis of novel derivatives of 2-naphthylmethylphosphonic acid. A primary focus of this research is the improvement of both the selectivity and potency of these compounds as inhibitors of specific enzymes.
One promising avenue involves the creation of α-alkoxy-substituted naphthylmethylphosphonic acid derivatives. nih.govresearchgate.netresearchgate.netrcsb.orgrcsb.org Docking studies have suggested that incorporating longer alkyl chains into these molecules could enhance their binding affinities to target enzymes like purple acid phosphatases (PAPs). nih.govrcsb.orgrcsb.org This hypothesis was substantiated by the synthesis and testing of several derivatives, which demonstrated that the length of the alkyl chain directly influences the interaction of the phosphonate (B1237965) group with the bimetallic center of the enzyme. nih.govrcsb.orgrcsb.org For instance, an octadecyl derivative was identified as a particularly potent inhibitor with a Ki value in the low nanomolar range (approximately 200 nM). nih.govrcsb.org
Furthermore, the synthesis of 2-amino-3-(naphth-2-yl)propanoic acid derivatives has yielded promising candidates for antiplatelet aggregation agents. nih.gov By building upon a previously identified agent, researchers have designed and synthesized a series of new compounds, with some demonstrating significant potential as inhibitors of the GPIIb/IIIa receptor, a key player in platelet aggregation. nih.gov These findings underscore the potential for developing more effective antithrombotic therapies with reduced bleeding risks. nih.gov
The design and synthesis of 2-naphthoate (B1225688) esters have also been explored as a strategy to develop selective dopamine (B1211576) D4 antagonists, highlighting the versatility of the naphthalene (B1677914) scaffold in medicinal chemistry. nih.gov
Exploration of Novel Biochemical Targets for Therapeutic Development
While much of the research on this compound and its analogs has centered on their role as inhibitors of purple acid phosphatases (PAPs) for conditions like osteoporosis, the exploration of new biochemical targets is a burgeoning area of investigation. nih.govrcsb.orgrcsb.orgnih.govphysiology.orgtandfonline.com The ability of these compounds to interact with metalloenzymes opens the door to a wide range of therapeutic possibilities.
One such target is autotaxin (ATX), an enzyme implicated in cancer invasion and metastasis. researchgate.net Substituted naphthalen-2-ylmethylphosphonic acid analogues have been shown to block ATX activity with impressive potency, exhibiting Ki values from the low micromolar to the nanomolar range. researchgate.net These compounds act through a mixed-mode inhibition mechanism and have demonstrated the ability to inhibit the invasion of cancer cells in vitro and reduce lung metastasis in animal models. researchgate.net This research positions these derivatives as promising lead compounds for the development of new anti-cancer therapies.
Another area of interest is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which are involved in various signaling pathways. acs.org Aryldifluoromethylphosphonates, including derivatives of (difluoro(2-naphthyl)methyl)phosphonic acid, have been identified as effective mimics of the phenyl phosphate (B84403) group found in PTP substrates. acs.org This mimicry allows them to bind with high affinity to the catalytic pocket of PTPs, making them valuable tools for studying and potentially treating diseases where PTP dysregulation is a factor.
The development of oligonucleotide therapeutics, a rapidly growing class of drugs, also presents opportunities for this compound derivatives. nih.govrockland.comaltex.org The chemical modifications inherent in designing these therapies to improve stability and efficacy could potentially incorporate structures related to this compound. rockland.com
Advanced Materials Engineering for Sensing, Optoelectronics, or Energy Applications
The unique properties of this compound and its derivatives extend beyond the biological realm into the field of materials science. The presence of the naphthalene moiety, a well-known chromophore, coupled with the coordinating ability of the phosphonate group, makes these compounds attractive building blocks for functional materials.
Organophosphonate derivatives of Keggin-type polyoxotungstates containing naphthyl groups have been synthesized and characterized for their potential in optics and molecular electronics. mdpi.comsemanticscholar.org These hybrid materials exhibit interesting photoluminescent properties, with the naphthyl groups capable of being excited in the UV range. mdpi.comsemanticscholar.org The incorporation of these organic functionalities into inorganic polyoxometalate (POM) frameworks can lead to materials with tunable electronic and optical properties.
Furthermore, the interaction of this compound with metal ions has been utilized to create novel crystalline materials. For example, zinc phosphonates based on 1-naphthylmethylphosphonic acid have been synthesized and shown to form unique layered structures. acs.orgresearchgate.netresearchgate.netresearchgate.net These materials can exhibit interesting luminescence properties, including excimer and aggregation-induced emission, which could be harnessed for applications in sensing and optoelectronics. researchgate.net The development of porous metal phosphonates is also a growing area of interest for applications such as catalysis and energy storage. acs.orgresearchgate.net
The potential for these compounds in chemical sensing is also being explored. For instance, fluorescent compounds incorporating naphthalene-like structures have been investigated for the detection of chemical warfare agent vapors. nih.gov While challenges related to interferents like acid exist, this research highlights the potential for designing sensitive and selective chemical sensors based on the photophysical properties of these molecules. nih.gov
Development of Robust Synthetic Strategies for Scalable Production
As the potential applications of this compound and its derivatives expand, the need for efficient and scalable synthetic methods becomes paramount. The development of robust synthetic routes is crucial for transitioning these compounds from laboratory-scale research to industrial production for therapeutic or materials science applications.
Current synthetic approaches often involve multi-step procedures. For example, the synthesis of 1-naphthylmethylphosphonic acid can be achieved through chloromethylation of naphthalene followed by an Arbuzov-type reaction with a phosphite (B83602) ester and subsequent dealkylation. maynoothuniversity.ie However, the yields of some steps can be low, necessitating optimization for large-scale production. maynoothuniversity.ie
Researchers are actively seeking to develop more efficient synthetic strategies. This includes exploring alternative catalysts and reaction conditions to improve yields and reduce the number of synthetic steps. For instance, the development of one-pot reactions, such as a copper-catalyzed etherification/aldol condensation cascade, has been shown to be an effective strategy for synthesizing complex molecules. researchgate.net
The development of scalable synthetic methods is not only about increasing the quantity of the final product but also about ensuring the process is safe, cost-effective, and environmentally friendly. This includes exploring greener solvents and reagents and developing purification methods that are amenable to large-scale operations. The successful implementation of a safe and practical difluoromethylation protocol on a multi-kilogram scale for a related compound demonstrates the feasibility of scaling up complex chemical transformations. researchgate.net
Novel synthetic strategies, such as surfactant-free interfacial polymerization, have been developed for preparing conducting polymers on a large scale, which could be adapted for the production of materials incorporating this compound derivatives. rsc.org
Interdisciplinary Approaches Integrating Chemical Synthesis, Biophysics, and Computational Modeling
The complexity of the challenges being addressed with this compound and its derivatives necessitates a move towards more integrated and interdisciplinary research approaches. mdpi.comscienceopen.comresearchgate.netnih.gov The synergy between chemical synthesis, biophysics, and computational modeling is proving to be particularly fruitful in accelerating discovery and development.
Chemical synthesis provides the foundational ability to create novel derivatives with tailored properties. nih.govmdpi.comscienceopen.com This allows for the systematic exploration of structure-activity relationships, where modifications to the chemical scaffold can be directly correlated with changes in biological activity or material properties.
Biophysical techniques are essential for characterizing the interactions between these compounds and their biological targets. nih.gov Techniques such as X-ray crystallography can provide detailed atomic-level information about how a derivative binds to the active site of an enzyme, as has been demonstrated for α-alkoxy-substituted naphthylmethylphosphonic acid derivatives in complex with purple acid phosphatase. nih.govrcsb.orgrcsb.org This structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.
Computational modeling serves as a powerful predictive tool that can significantly streamline the research process. nih.govnih.govplos.orgfrontiersin.orgcetjournal.it Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity of new derivatives to their targets, helping to prioritize which compounds to synthesize and test experimentally. nih.govfrontiersin.org For example, docking studies were instrumental in suggesting that longer alkyl chains on α-alkoxy-substituted naphthylmethylphosphonic acid derivatives would lead to increased binding affinity. nih.govrcsb.org Computational methods can also be used to model the properties of materials, aiding in the design of new materials for specific applications. cetjournal.it
By integrating these three disciplines, researchers can create a powerful feedback loop. Computational models can guide the design of new compounds, which are then synthesized and their properties evaluated using biophysical methods. The experimental data then feeds back into the computational models, refining their accuracy and predictive power. This interdisciplinary approach is essential for tackling complex scientific problems and for accelerating the translation of basic research into real-world applications. scienceopen.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
